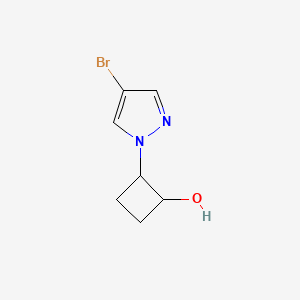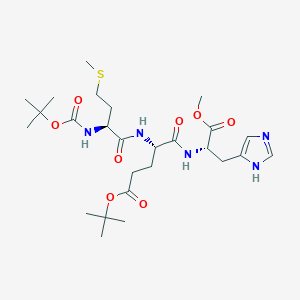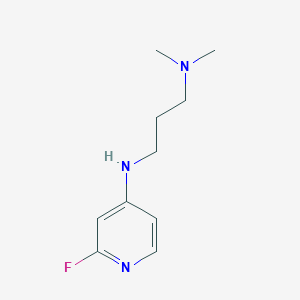
1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position of the piperidine ring, along with tert-butyl and methyl ester groups at the 1st and 3rd positions, respectively. The stereochemistry of the compound is defined by the (3S,5S) configuration, indicating the specific spatial arrangement of the substituents around the piperidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For example, starting from a suitable amino acid derivative, cyclization can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 5th position of the piperidine ring through electrophilic fluorination. Reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be used for this purpose.
Esterification: The tert-butyl and methyl ester groups can be introduced through esterification reactions. This can be achieved by reacting the piperidine derivative with tert-butyl chloroformate and methyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to carry out the reactions under controlled conditions, ensuring consistent product quality and minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced products.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydroxyl or alkyl groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Applications De Recherche Scientifique
1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study the interactions of fluorinated piperidine derivatives with biological targets.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate involves its interaction with molecular targets and pathways. The fluorine atom in the compound can form strong interactions with biological molecules, influencing their activity and function. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(tert-Butyl) 3-methyl (3S,5S)-5-hydroxypiperidine-1,3-dicarboxylate
- 1-(tert-Butyl) 3-methyl (3S,5S)-5-chloropiperidine-1,3-dicarboxylate
- 1-(tert-Butyl) 3-methyl (3S,5S)-5-bromopiperidine-1,3-dicarboxylate
Uniqueness
1-(tert-Butyl) 3-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets. This makes the compound particularly valuable in medicinal chemistry and drug design .
Propriétés
Formule moléculaire |
C12H20FNO4 |
|---|---|
Poids moléculaire |
261.29 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O-methyl (3S,5S)-5-fluoropiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |
Clé InChI |
XHPWIVCCDDYKRM-IUCAKERBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H](C1)F)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC(C1)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


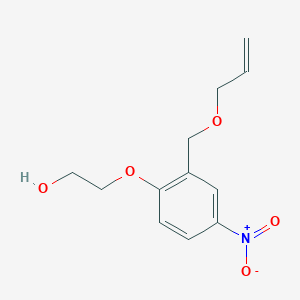
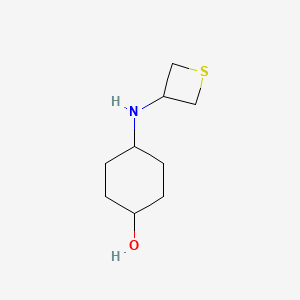
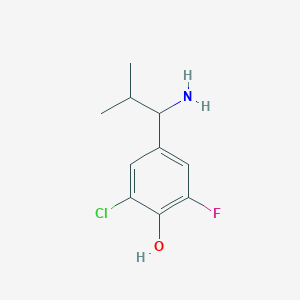

![Ethyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15278577.png)
![2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B15278584.png)
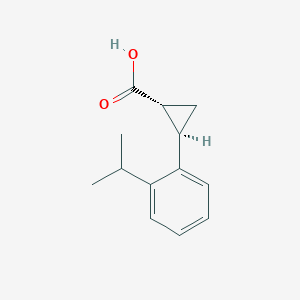
![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B15278599.png)
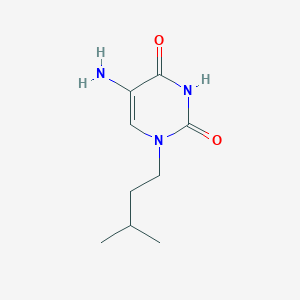
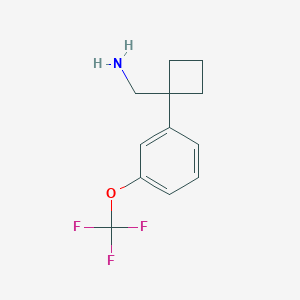
![(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B15278614.png)
